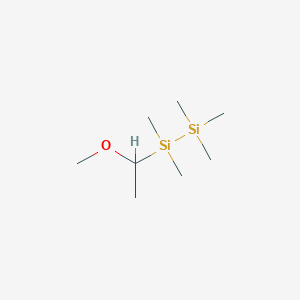
1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane is an organosilicon compound characterized by the presence of a methoxyethyl group attached to a pentamethyldisilane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane typically involves the reaction of pentamethyldisilane with 1-methoxyethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. The scalability of the synthesis process is crucial for meeting the demands of various industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane involves its interaction with various molecular targets. The methoxyethyl group can participate in hydrogen bonding and other non-covalent interactions, while the pentamethyldisilane backbone provides stability and hydrophobicity. These properties enable the compound to interact with biological membranes and proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methoxyethyl)-1,1,2,2-tetramethyldisilane
- 1-(1-Methoxyethyl)-1,1,2,2,3-pentamethyltrisilane
- 1-(1-Methoxyethyl)-1,1,2,2,2-tetramethylsilane
Uniqueness
1-(1-Methoxyethyl)-1,1,2,2,2-pentamethyldisilane is unique due to its specific combination of a methoxyethyl group and a pentamethyldisilane backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
113380-60-2 |
|---|---|
Molecular Formula |
C8H22OSi2 |
Molecular Weight |
190.43 g/mol |
IUPAC Name |
1-methoxyethyl-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C8H22OSi2/c1-8(9-2)11(6,7)10(3,4)5/h8H,1-7H3 |
InChI Key |
WLSJJWYSAGQSDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC)[Si](C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene](/img/structure/B14315167.png)
![6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14315169.png)

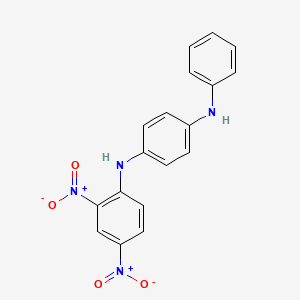

![4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14315200.png)
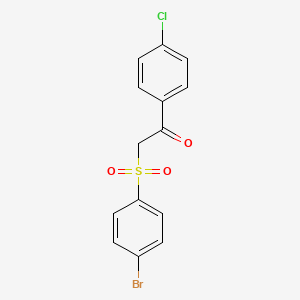
![{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]](/img/structure/B14315213.png)
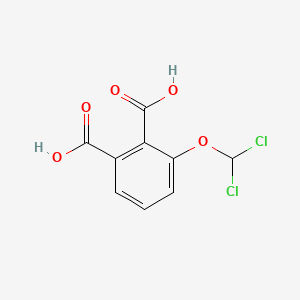
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
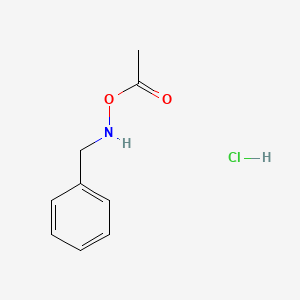
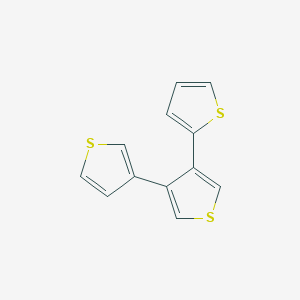
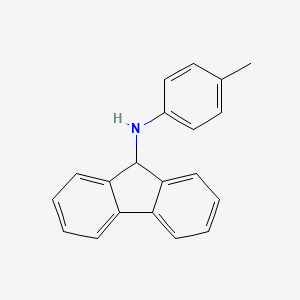
![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)
